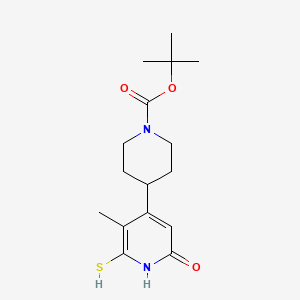
tert-Butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure
The molecular formula of tert-Butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate is . It features a piperidine ring substituted with a tert-butyl group and a pyridine derivative that includes a sulfanyl group.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. The introduction of the tert-butyl group and the sulfanyl moiety requires careful selection of reagents and conditions to achieve high yields and purity.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the sulfanyl group may enhance its reactivity and binding affinity to specific targets, potentially influencing signaling pathways related to inflammation, cancer, and neurodegenerative diseases.
Pharmacological Profile
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antioxidant Activity : Compounds with sulfanyl groups are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest that related piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain pyridine derivatives may induce apoptosis in cancer cell lines, indicating potential as anticancer agents.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of related compounds:
- Anticancer Properties : A study published in Journal of Medicinal Chemistry found that a similar piperidine derivative demonstrated significant cytotoxicity against various cancer cell lines, prompting further investigation into its mechanism involving apoptosis induction through mitochondrial pathways .
- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective effects of sulfanyl-containing compounds in models of neurodegeneration, suggesting their potential role in treating conditions like Alzheimer's disease .
- Inflammation Modulation : A study in Pharmacology Reports reported that certain piperidine derivatives could effectively reduce inflammation markers in animal models, indicating their therapeutic potential for inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
tert-butyl 4-(3-methyl-6-oxo-2-sulfanyl-1H-pyridin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-10-12(9-13(19)17-14(10)22)11-5-7-18(8-6-11)15(20)21-16(2,3)4/h9,11H,5-8H2,1-4H3,(H2,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMSUCNRASDMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C=C1C2CCN(CC2)C(=O)OC(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















